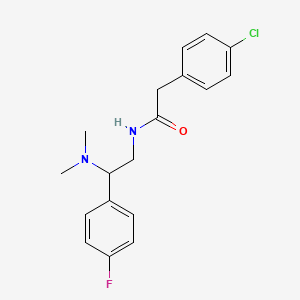

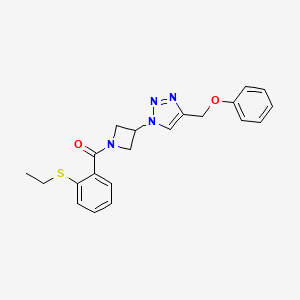

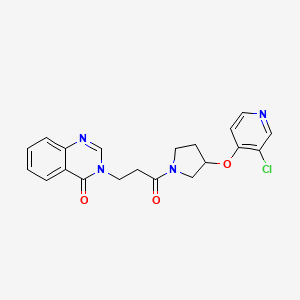

(2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

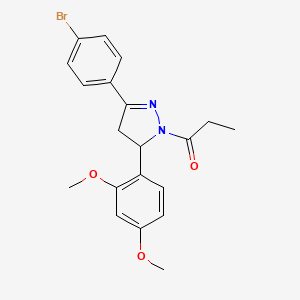

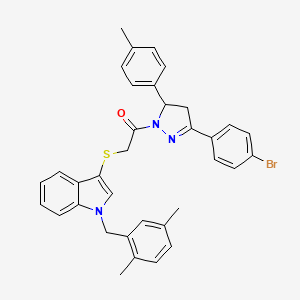

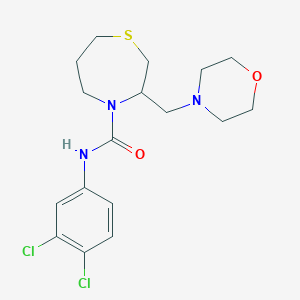

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and azetidine rings suggests that the compound would have a rigid, cyclic structure. The ethylthio and phenyl groups could potentially introduce additional complexity to the structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ethylthio group might be susceptible to oxidation, while the triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the nonpolar phenyl group could give the compound unique solubility properties .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of triazole and azetidine derivatives. For example, Abosadiya et al. (2018) detailed the synthesis of new 1,2,4-Triazole and Triazolidin derivatives, characterizing them using spectroscopic techniques and X-ray crystallography, highlighting their potential in material science and biological applications (Abosadiya et al., 2018).

Antimicrobial Applications

Novel triazole and azetidine compounds have been synthesized for their potential antimicrobial applications. Sunitha et al. (2017) synthesized a series of benzofuran-based 1,2,3-triazoles showing high antimicrobial activity, demonstrating the potential of these compounds in addressing drug-resistant bacterial infections (Sunitha et al., 2017).

Anticancer and Antiviral Applications

Research into triazole derivatives has also explored their potential in anticancer and antiviral therapies. Jilloju et al. (2021) discovered novel triazolothiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities, suggesting a new avenue for therapeutic development against viral diseases and cancer (Jilloju et al., 2021).

Material Science and Catalysis

Compounds featuring the triazole moiety are being investigated for their applications in material science and as catalysts in chemical reactions. Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanones, studying their electrochemical properties and liquid crystal behaviors, indicating their utility in developing new materials with specific electronic and optical properties (Zhao et al., 2013).

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole ring, like “1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds and their lipophilic properties .

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The 1,2,3-triazole ring could serve as a linker or spacer in the molecule, allowing the other functional groups to properly orient themselves for optimal interaction with the target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-2-28-20-11-7-6-10-19(20)21(26)24-13-17(14-24)25-12-16(22-23-25)15-27-18-8-4-3-5-9-18/h3-12,17H,2,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGDIBDJRKHVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)

![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)